molecular formula C20H15ClN4O3 B2968710 3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207044-74-3

3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2968710
CAS No.: 1207044-74-3
M. Wt: 394.82
InChI Key: XRRFVMFIWSHVRL-UHFFFAOYSA-N
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Description

3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Modifications

Research has shown the development of synthesis techniques and modifications for quinazoline derivatives. For instance, the synthesis and bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, closely related to the compound , illustrate the potential for creating diverse derivatives through alkylation and subsequent bromination processes (Ukrainets, Mospanova, Turov, & Parshykov, 2011). Such techniques can be applied to modify and potentially enhance the biological activities of these compounds.

Potential Biological Activities

Quinazoline-2,4(1H,3H)-diones and related oxadiazole compounds exhibit a wide range of biological activities, including antitumor properties. An improved method for synthesizing quinazoline-2,4(1H,3H)-dione derivatives highlighted their significant inhibition of the in vitro growth of human tumor cell lines (Zhou, Xie, & Liu, 2013). This suggests that the compound , by virtue of its structural similarities, may also hold potential as an antitumor agent.

Chemical Reactivity and Applications

The reactivity of quinazoline derivatives with cyclic amines, as well as the efficient palladium-catalyzed synthesis of related compounds, demonstrates their versatility and potential in the development of new chemical entities with varied applications (Yoshida, Tanaka, & Ohtaka, 1991). Such reactivity profiles can be instrumental in designing compounds for specific scientific research applications, including but not limited to, pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFVMFIWSHVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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